molecular formula C17H17NO5 B2750287 (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 1799263-97-0

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2750287
CAS No.: 1799263-97-0
M. Wt: 315.325
InChI Key: IZCQWWMZLBHHTQ-GORDUTHDSA-N
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Description

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(furan-3-yl)acrylic acid with (2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)amine under dehydrating conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the acrylamide moiety can be reduced to form a saturated amide.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with NaBH₄ (sodium borohydride).

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. The furan ring may participate in π-π interactions with aromatic amino acids, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(pyridin-3-yl)acrylamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is unique due to the combination of its benzo[d][1,3]dioxole, hydroxypropyl, and furan moieties. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. The presence of the furan ring, in particular, may influence its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-17(20,13-3-4-14-15(8-13)23-11-22-14)10-18-16(19)5-2-12-6-7-21-9-12/h2-9,20H,10-11H2,1H3,(H,18,19)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCQWWMZLBHHTQ-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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